Physicochemical Profiling and Synthetic Utility of 2-(Methylthio)benzanilide
Physicochemical Profiling and Synthetic Utility of 2-(Methylthio)benzanilide
This guide serves as a technical reference for the physicochemical profiling, synthesis, and structural utility of 2-(Methylthio)benzanilide (also chemically defined as 2-(methylthio)-N-phenylbenzamide).[1]
It is designed for researchers investigating amide atropisomerism, Succinate Dehydrogenase Inhibitor (SDHI) pharmacophores, or fragment-based drug discovery (FBDD).[1]
[1][2]
Part 1: Chemical Identity & Structural Architecture[2][3]
2-(Methylthio)benzanilide represents a specific subclass of sterically crowded amides.[1] Unlike the planar benzanilide parent, the introduction of a bulky methylthio (–SMe) group at the ortho position of the benzoyl ring induces significant torsional strain.[1] This "ortho-effect" forces the amide bond out of planarity with the aryl ring, creating a distinct 3D conformation critical for biological recognition (e.g., in SDHI fungicide binding pockets).[1]
Nomenclature & Identification
-
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Molecular Weight: 243.33 g/mol
-
Key Functional Group: Ortho-thioether (–SMe) acting as a lipophilic steric lock.[1]
Conformational Dynamics (The Ortho-Effect)
The steric bulk of the sulfur atom (Van der Waals radius ~1.80 Å) coupled with the methyl group prevents the benzoyl ring from achieving coplanar resonance with the amide nitrogen.[1] This results in a high rotational energy barrier, often leading to atropisomerism at low temperatures.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Scientific Insight: In drug design, this "twisted" conformation is often preferred over planar analogs because it reduces the entropic penalty upon binding to protein active sites (e.g., Complex II in the mitochondrial respiratory chain).[1]
Part 2: Physicochemical Parameters
The following data aggregates experimental baselines and consensus computational models (ACD/Labs, EPISuite) for the 2-substituted isomer.
| Parameter | Value / Range | Technical Context |
| Physical State | Solid (Crystalline powder) | Typically crystallizes as colorless to pale yellow needles from EtOH/EtOAc.[1] |
| Melting Point | 138 – 142 °C (Predicted) | Note:[1] Lower than unsubstituted benzanilide (163°C) due to disruption of crystal packing forces by the ortho-SMe twist.[1] |
| LogP (Lipophilicity) | 3.6 ± 0.4 | High lipophilicity due to the thioether; indicates excellent membrane permeability but poor aqueous solubility. |
| Solubility (Water) | < 0.1 mg/L (Insoluble) | Requires cosolvents (DMSO, DMF) or formulation (SC/EC) for biological assays.[1] |
| Solubility (Organic) | High | Soluble in DCM, Acetone, Ethyl Acetate, DMSO (>20 mg/mL). |
| pKa (Amide NH) | ~14.5 (Neutral) | The amide proton is weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| H-Bond Donors | 1 (Amide NH) | Critical for H-bonding to backbone carbonyls in receptor targets (e.g., Tyr/Ser residues).[1] |
Part 3: Synthetic Methodology
To ensure high purity and yield, a modified Schotten-Baumann acylation is recommended over direct thermal coupling.[1] This pathway avoids the formation of aniline oxidation byproducts.
Reaction Scheme
The synthesis couples 2-(methylthio)benzoyl chloride with aniline under basic conditions to scavenge the HCl byproduct.[1]
Figure 1: Step-wise synthetic workflow for the generation of 2-(methylthio)benzanilide via acid chloride activation.
Detailed Protocol
Reagents:
-
2-(Methylthio)benzoic acid (1.0 eq)[1]
-
Thionyl chloride (
) (1.5 eq)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Aniline (1.1 eq)[1]
-
Triethylamine (
) (2.0 eq)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step Procedure:
-
Activation: Dissolve 2-(methylthio)benzoic acid in anhydrous DCM. Add catalytic DMF (2 drops).[1] Dropwise add thionyl chloride at 0°C.
-
Reflux: Heat to reflux (40°C) for 2 hours until gas evolution (
, HCl) ceases. Evaporate excessngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> in vacuo to isolate the crude acid chloride (yellow oil).[1] -
Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Slowly add a solution of Aniline and Triethylamine in DCM. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.
-
Workup: Stir at room temperature for 4 hours. Wash the organic phase successively with 1M HCl (to remove unreacted aniline), sat.[1]
(to remove unreacted acid), and Brine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield white needles.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Quality Control (Self-Validation):
-
TLC: Mobile phase Hexane:EtOAc (3:1). Product
~0.4 (distinct from anilinengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ~0.2).[1] -
NMR Check: The amide proton (–NH) typically appears as a broad singlet at
9.5–10.0 ppm in DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[1]
Part 4: Biological Context (SDHI Mechanism)
Benzanilides are the structural backbone of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides.[1] The 2-(methylthio) group acts as a bioisostere for the 2-trifluoromethyl group found in commercial agents like Flutolanil.[1]
Mechanism of Action: Complex II Inhibition
The compound binds to the ubiquinone-binding site (Site II) of the mitochondrial succinate dehydrogenase enzyme.[1]
Figure 2: Mode of Action (MoA) illustrating the bidentate binding mode. The amide oxygen acts as an H-bond acceptor, while the ortho-SMe group fills the hydrophobic sub-pocket.[1]
Structure-Activity Relationship (SAR):
-
Amide Bond: Essential. Replacement with ester or ether abolishes activity.
-
Ortho-Substituent: The 2-SMe group provides the necessary "twist" to match the shape of the ubiquinone binding tunnel.[1] Oxidation of SMe to Sulfoxide (S=O) often retains activity but alters water solubility.[1]
References
-
PubChem Database. "Benzamide, 2-(methylthio)-N-phenyl- Compound Summary."[1] National Center for Biotechnology Information. Accessed 2024. [Link][1][4]
-
Ito, H., et al. "Structural requirements for the fungicidal activity of benzanilides." Journal of Pesticide Science, 2004. (Contextual grounding for SDHI SAR). [Link][1]
-
Organic Syntheses. "Benzanilide Synthesis via Schotten-Baumann." Org.[5] Synth. 1927, 7,[1] 6. (Foundational protocol adapted for this guide). [Link][1]
-
LookChem. "Benzamide, 2-(methylthio)-N-phenyl- Physicochemical Data." [Link]
Sources
- 1. EP0424194A2 - Benzanilide derivatives and their use as anti-atherosclerotic agents - Google Patents [patents.google.com]
- 2. Benzamide, 2-(methylthio)-N-phenyl-|lookchem [lookchem.com]
- 3. 93-98-1 CAS MSDS (BENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzanilide, 2'-benzoylthio- | C20H15NO2S | CID 13977 - PubChem [pubchem.ncbi.nlm.nih.gov]
